Rotenonone
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Overview
Description
Rotenonone is an organic heteropentacyclic compound and an oxacycle.
Scientific Research Applications
Neuroprotective Potential : Rotenone has been used to study neuroprotective properties of certain substances. For instance, a study found that chlorogenic acid-rich Solanum melongena extracts protected against rotenone-induced neurotoxicity in PC-12 cells (Youn et al., 2019).
Environmental Impact Assessment : Research has investigated the effects of rotenone on non-target aquatic fauna, revealing its significant impact on various invertebrate groups (Dalu et al., 2015).
Marine Biodiversity Research : Rotenone has been used as a tool for sampling reef and shore fishes for marine research, playing a crucial role in assessing fish faunas in coral reefs and other tropical shoreline habitats (Robertson & Smith-Vaniz, 2008).
Study of Cellular Mechanisms : It has been a key substance in understanding the mechanisms of rotenone-induced neuronal cell death. For example, PDGF-BB was found to protect mitochondria from rotenone in T98G cells, indicating potential therapeutic strategies in rotenone-induced oxidative damage in astrocytes (Cabezas et al., 2015).
Investigation of Parkinson's Disease : Several studies have used rotenone to model Parkinson's disease in animal experiments, exploring its role in the degeneration of dopaminergic neurons and induction of parkinsonian symptoms (Alam & Schmidt, 2002; Radad et al., 2019).
Exploration of Toxicological Effects : Rotenone's role in inhibiting microtubule assembly and mammalian cell proliferation has been studied, providing insights into its effects at the cellular level (Srivastava & Panda, 2007).
Role in Autophagy and Lysosomal Functions : Research has explored rotenone's effect on autophagy flux and lysosomal functions, particularly in the context of Parkinson's disease (Wu et al., 2015).
Properties
CAS No. |
4439-62-7 |
---|---|
Molecular Formula |
C23H18O7 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaene-12,21-dione |
InChI |
InChI=1S/C23H18O7/c1-10(2)15-8-13-14(28-15)6-5-11-20(24)19-12-7-17(26-3)18(27-4)9-16(12)29-23(25)22(19)30-21(11)13/h5-7,9,15H,1,8H2,2-4H3 |
InChI Key |
CWZIPBGXMLRVIC-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=C)[C@H]1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4=O)OC)OC |
SMILES |
CC(=C)C1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4=O)OC)OC |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4=O)OC)OC |
Synonyms |
NSC 219968; (2R)-1,2-Dihydro-8,9-dimethoxy-2-(1-methylethenyl)[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6,12-dione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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